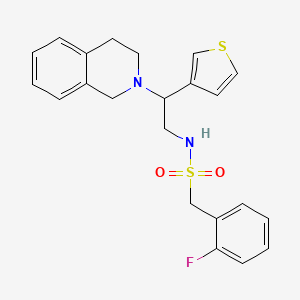

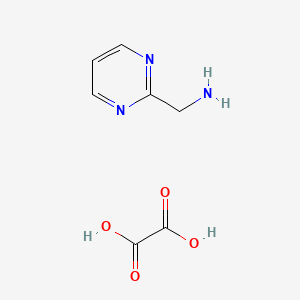

![molecular formula C19H14ClFN4OS B2566532 N-(2-(2-(4-氯苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-3-氟苯甲酰胺 CAS No. 894050-15-8](/img/structure/B2566532.png)

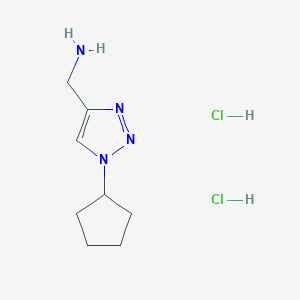

N-(2-(2-(4-氯苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-3-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide” is a compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. Thiazolo[3,2-b][1,2,4]triazoles have shown promising anticancer activity against a range of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives. These sulphides are then cyclized to give the corresponding thiazolo[3,2-b]benzimidazoles using PPA or [hydroxy(tosyloxy)iodo]benzene .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazoles was determined by (1)H NMR, (13)C NMR, and X-ray analysis .

Chemical Reactions Analysis

Thiazolo[3,2-b][1,2,4]triazoles are characterized by their potent anticancer activity. The structures of these compounds were determined by (1)H NMR, (13)C NMR, and X-ray analysis .

科学研究应用

合成和药理学评价

一项研究涉及噻唑并[3,2-a]嘧啶衍生物的设计和合成,展示了显著的抗炎和镇痛活性,一些化合物表现出较低的致溃疡活性和较高的安全性 (Alam, Khan, Siddiqui, & Ahsan, 2010)。这些发现表明有可能开发出具有改善的安全性并用于治疗疼痛和炎症的功效的新型治疗剂。

结构表征和潜在抗癌活性

另一项研究重点介绍了具有潜在细胞毒活性的两个结构类似物的合成和结构表征,并通过从同步加速器 X 射线粉末衍射获得的详细光谱数据和晶体结构提供支持 (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017)。这项研究强调了结构分析在新型抗癌剂开发中的重要性。

抗菌和抗肿瘤潜力

对新型含氟化合物的研究显示出有希望的抗菌和抗肿瘤活性,表明这些分子有可能作为先导化合物用于开发新的治疗剂 (Hammam, El-Salam, Mohamed, & Hafez, 2005)。这些发现表明此类化合物在解决包括感染和癌症在内的各种健康问题方面具有广泛的适用性。

作用机制

Target of Action

The primary targets of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Compounds with similar structures have been reported to exhibit anticancer properties , suggesting that this compound may also target cancer cells.

Mode of Action

The exact mode of action of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide It is mentioned that the compound showed superior top1 inhibitory activity . Top1, or topoisomerase I, is an enzyme that alters the supercoiling of DNA, and its inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The biochemical pathways affected by N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Given its potential anticancer properties and top1 inhibitory activity , it can be inferred that this compound may affect DNA replication and transcription pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Result of Action

The molecular and cellular effects of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Based on its potential anticancer properties and top1 inhibitory activity , it can be inferred that this compound may induce DNA damage, cell cycle arrest, and apoptosis in cancer cells.

未来方向

The future directions for the research and development of thiazolo[3,2-b][1,2,4]triazoles, including “N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide”, involve the advancement of novel potential drug candidates having better efficacy and selectivity . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers .

属性

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN4OS/c20-14-6-4-12(5-7-14)17-23-19-25(24-17)16(11-27-19)8-9-22-18(26)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAZDGYJCNYSCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

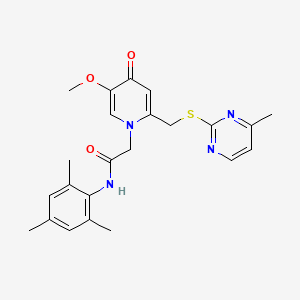

![2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2566450.png)

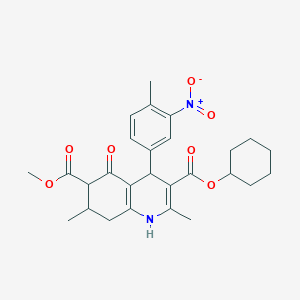

![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)

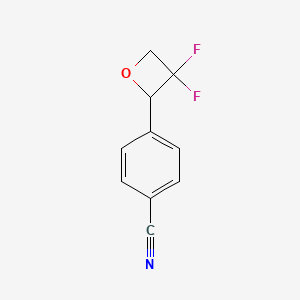

![1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2566454.png)

![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2566460.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide](/img/structure/B2566471.png)